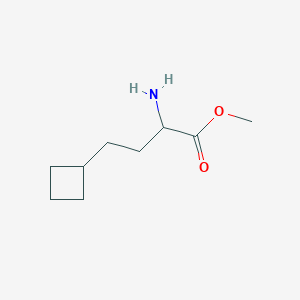
N-(3-chloropropyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloropropyl)prop-2-en-1-amine is an organic compound with the molecular formula C6H12ClN It is a derivative of prop-2-en-1-amine, where a chlorine atom is attached to the third carbon of the propyl chain
準備方法
Synthetic Routes and Reaction Conditions
N-(3-chloropropyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of prop-2-en-1-amine with 3-chloropropyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Prop-2-en-1-amine and 3-chloropropyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as dichloromethane or ethanol, and stirred at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by extraction and purification techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
N-(3-chloropropyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of N-(3-azidopropyl)prop-2-en-1-amine, N-(3-thiopropyl)prop-2-en-1-amine, etc.
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(3-chloropropyl)propylamine.
科学的研究の応用
N-(3-chloropropyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the preparation of various functionalized amines.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of N-(3-chloropropyl)prop-2-en-1-amine depends on its specific application. In general, the compound can interact with various molecular targets through its amine and chloropropyl functionalities. These interactions may involve:
Nucleophilic Attack: The amine group can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new chemical bonds.
Pathways: The compound may participate in pathways involving amine functionalization, such as the formation of amides, imines, or other nitrogen-containing compounds.
類似化合物との比較
N-(3-chloropropyl)prop-2-en-1-amine can be compared with other similar compounds, such as:
N-(3-bromopropyl)prop-2-en-1-amine: Similar structure but with a bromine atom instead of chlorine. Bromine is more reactive in substitution reactions.
N-(3-iodopropyl)prop-2-en-1-amine: Contains an iodine atom, which is even more reactive than bromine and chlorine.
N-(3-chloropropyl)propylamine: Lacks the double bond in the prop-2-en-1-amine moiety, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate for the synthesis of complex organic molecules and bioactive compounds. Further research and development may uncover new applications and enhance its utility in scientific and industrial contexts.
特性
分子式 |
C6H12ClN |
|---|---|
分子量 |
133.62 g/mol |
IUPAC名 |
3-chloro-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C6H12ClN/c1-2-5-8-6-3-4-7/h2,8H,1,3-6H2 |
InChIキー |
CKDSHTCVVQWHSF-UHFFFAOYSA-N |
正規SMILES |
C=CCNCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


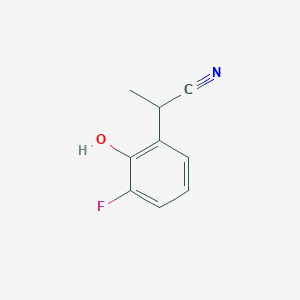

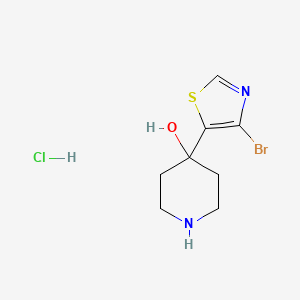
![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
methyl}prop-2-enamide](/img/structure/B13546190.png)
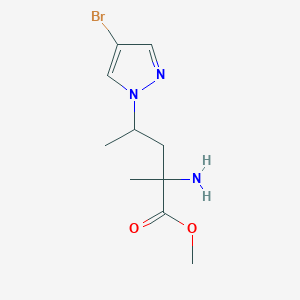
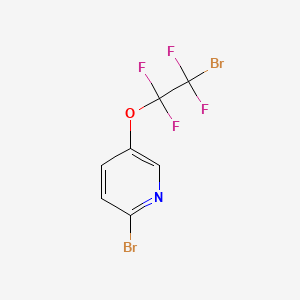

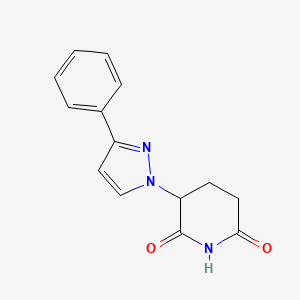



![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)
